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Compound of Interest

Compound Name: 2-Tert-butyl-4-methyl-6-nitrophenol

Cat. No.: B3056321 Get Quote

Introduction: This technical guide provides a detailed overview of the expected spectroscopic

data for 2-Tert-butyl-4-methyl-6-nitrophenol (C₁₁H₁₅NO₃), a substituted nitrophenol of

interest in various chemical research domains, including synthesis and materials science. Due

to the limited availability of published experimental spectra for this specific compound, this

document utilizes data from the close structural analog, 2,4-di-tert-butyl-6-nitrophenol, to

predict and interpret the spectroscopic characteristics. This approach allows for a robust

analysis based on established principles of structure-spectra correlation. This guide is intended

for researchers, scientists, and professionals in drug development who require a foundational

understanding of the characterization of this molecule.

Predicted Spectroscopic Data
The following data tables summarize the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 2-Tert-butyl-4-methyl-6-nitrophenol. The

predictions are derived from the analysis of structurally similar compounds and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons and the aliphatic protons of the tert-butyl and methyl groups. The strong

deshielding effect of the nitro group and the phenolic proton will result in downfield shifts for

adjacent protons.
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~11.5 Singlet (broad) 1H OH

Chemical shift
is
concentration-
dependent;
intramolecular
H-bonding.

~7.95 Doublet (d) 1H Ar-H (H-5)

Coupled to H-3,

expected small

⁴J (meta)

coupling (~2.5

Hz).

~7.30 Doublet (d) 1H Ar-H (H-3)

Coupled to H-5,

expected small

⁴J (meta)

coupling (~2.5

Hz).

~2.35 Singlet 3H Ar-CH₃

Typical range for

an aromatic

methyl group.

| ~1.45 | Singlet | 9H | -C(CH₃)₃ | Tert-butyl group protons are equivalent. |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon

skeleton of the molecule. The carbon atoms attached to the electronegative oxygen and nitro

groups will appear at lower field (higher ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Notes

~155.0 C-1 (C-OH)
Phenolic carbon,
deshielded by oxygen.

~140.0 C-6 (C-NO₂) Deshielded by the nitro group.

~137.0 C-4 (C-CH₃)
Aromatic carbon attached to

the methyl group.

~135.0 C-2 (C-tBu)
Aromatic carbon attached to

the tert-butyl group.

~128.0 C-5 Aromatic CH.

~124.0 C-3 Aromatic CH.

~35.0 -C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

~29.5 -C(CH₃)₃
Methyl carbons of the tert-butyl

group.

| ~21.0 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic vibrational frequencies of its functional groups.

The presence of a hydroxyl group involved in intramolecular hydrogen bonding with the nitro

group is a key feature.

Table 3: Predicted Key IR Absorptions (KBr Pellet)
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Frequency (cm⁻¹) Intensity Assignment

~3200-3400 Broad
O-H stretch
(intramolecularly H-
bonded)

~2960-2870 Strong C-H stretch (aliphatic)

~1590, 1480 Medium-Strong C=C stretch (aromatic)

~1530 Strong NO₂ asymmetric stretch

~1340 Strong NO₂ symmetric stretch

| ~1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation

pattern. The molecular weight of 2-Tert-butyl-4-methyl-6-nitrophenol is 209.23 g/mol .

Electron Ionization (EI) would likely cause characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Relative Intensity Assignment

209 High [M]⁺ (Molecular Ion)

194 High [M - CH₃]⁺

164 Medium [M - NO₂ + H]⁺

| 148 | Medium | [M - CH₃ - NO₂]⁺ |

Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized procedures. The

following sections outline general experimental protocols applicable to the analysis of 2-Tert-
butyl-4-methyl-6-nitrophenol.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The solvent should be chosen for its ability

to dissolve the sample and for its minimal interference in the spectral region of interest.[2]

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400

or 500 MHz). The instrument is tuned and shimmed for the specific sample to ensure high

magnetic field homogeneity.

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32

scans for good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition: A proton-decoupled experiment is used to obtain singlets for all carbon

signals. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

IR Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of

the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3]

Pressure is applied to ensure good contact between the sample and the crystal surface.

Background Collection: A background spectrum of the empty, clean ATR crystal is collected

first. This accounts for atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Spectrum Collection: The sample spectrum is then recorded. The instrument

software automatically subtracts the background spectrum to produce the final spectrum of

the sample.

Data Acquisition: Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹) with

a resolution of 4 cm⁻¹.[3] Co-addition of 16-32 scans improves the signal-to-noise ratio.

Mass Spectrometry
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Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS),

the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)

at a low concentration (e.g., 1 mg/mL). For direct infusion, a more dilute solution in a solvent

compatible with the ionization source is used.

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable

compounds.[4] It typically uses 70 eV electrons to ionize the sample, causing predictable

fragmentation.[4] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical

Ionization (CI) can be used to minimize fragmentation and enhance the molecular ion peak.

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).[5][6]

Detection: An ion detector quantifies the abundance of each ion, and the data is plotted as a

mass spectrum showing relative intensity versus m/z.[5]

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of an organic compound like 2-Tert-butyl-4-methyl-6-nitrophenol.
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Spectroscopic Analysis Workflow for Organic Compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3056321?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.moorparkcollege.edu/sites/moorparkcollege/files/media/pdf_document/2020/chem_1b_expt16.pdf
https://forensicresources.org/wp-content/uploads/2019/07/IR-12-11-2015.pdf
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://www.ncbi.nlm.nih.gov/books/NBK589702/
https://en.wikipedia.org/wiki/Mass_spectrometry
https://www.benchchem.com/product/b3056321#spectroscopic-data-for-2-tert-butyl-4-methyl-6-nitrophenol-nmr-ir-ms
https://www.benchchem.com/product/b3056321#spectroscopic-data-for-2-tert-butyl-4-methyl-6-nitrophenol-nmr-ir-ms
https://www.benchchem.com/product/b3056321#spectroscopic-data-for-2-tert-butyl-4-methyl-6-nitrophenol-nmr-ir-ms
https://www.benchchem.com/product/b3056321#spectroscopic-data-for-2-tert-butyl-4-methyl-6-nitrophenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3056321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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